1-Chloro-2,5-diamino-4-fluorobenzene
Description
Contextualization of 1-Chloro-2,5-diamino-4-fluorobenzene within Fluorinated and Chlorinated Aniline (B41778) Chemistry
This compound, also known by its IUPAC name 4-chloro-5-fluorobenzene-1,2-diamine, is a polyfunctionalized aromatic compound. nih.govmatrix-fine-chemicals.com Its structure, featuring both chlorine and fluorine atoms on a diaminobenzene ring, places it at the intersection of fluorinated and chlorinated aniline chemistries.
Fluorinated anilines are crucial intermediates in the production of pharmaceuticals and agrochemicals. google.com The presence of fluorine can enhance metabolic stability, membrane permeability, and binding affinity of drug molecules. chemxyne.com Common synthetic routes to fluorinated anilines involve the nitration of fluorinated aromatics followed by the reduction of the nitro group. google.com
Chlorinated anilines, on the other hand, are widely used in the manufacturing of dyes, pesticides, and polyurethanes. researchgate.net The chlorine substituent can influence the reactivity and biodegradability of the aniline molecule. nih.gov The synthesis of chlorinated anilines can be achieved through methods such as the direct chlorination of aniline using reagents like N-chlorosuccinimide. tandfonline.com
The subject compound, with both fluoro and chloro substituents, combines the characteristic effects of both types of halogens, making it a unique building block in organic synthesis.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | 4-chloro-5-fluorobenzene-1,2-diamine |
| CAS Number | 139512-70-2 |
| Molecular Formula | C₆H₆ClFN₂ |
| Molecular Weight | 160.58 g/mol |
| Appearance | Solid (usually) |
| Solubility in Water | Poorly soluble |
Note: Data sourced from multiple chemical suppliers and databases. nih.govmatrix-fine-chemicals.comfluorobenzene.ltd
Significance of Dihalo-diaminobenzene Scaffolds in Advanced Organic Synthesis and Materials Science
Dihalo-diaminobenzene scaffolds, such as the one found in this compound, are valuable precursors in the development of advanced organic materials. The two halogen atoms provide sites for further functionalization through various cross-coupling reactions, while the two amino groups can be used to build polymers or other complex architectures.
In materials science, aromatic diamines are frequently used as curing agents for epoxy resins. The incorporation of halogen atoms, particularly chlorine, into the diamine structure can enhance the mechanical and thermal properties of the resulting polymer. mdpi.com Specifically, polar chlorine substituents can strengthen intermolecular interactions, leading to improved mechanical performance. mdpi.com
The development of diverse molecular scaffolds is a key area of research in drug discovery and materials science. nih.gov Halogenated diaminobenzenes serve as a versatile platform for creating libraries of compounds with a wide range of properties and potential applications.
Overview of Current Research Trajectories and Future Prospects for Polyfunctionalized Aromatic Systems
The field of polyfunctionalized aromatic systems is continually evolving, with researchers exploring new synthetic methodologies and applications. A major trend is the development of efficient C–H functionalization techniques to create complex aromatic molecules from simple precursors. mdpi.com
Recent advancements in understanding aromaticity are also pushing the boundaries of what is possible, with studies on macrocyclic aromaticity, 3D-aromaticity, and the properties of polycyclic aromatic hydrocarbons. nih.gov These fundamental investigations pave the way for the design of novel functional materials with tailored electronic and optical properties.
The dearomatization of aromatic compounds has emerged as a powerful strategy for synthesizing complex three-dimensional molecules from flat aromatic starting materials. nih.gov This approach is particularly relevant for drug discovery, where there is a growing interest in moving beyond "flat" molecules. nih.gov Polyfunctionalized aromatic compounds like this compound are ideal starting points for such synthetic transformations. As research in these areas progresses, the demand for versatile building blocks like halogenated aromatic diamines is expected to grow, opening up new avenues for innovation in medicine, materials science, and beyond.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluorobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHFGTGSFJISHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Chemical Transformations Involving 1 Chloro 2,5 Diamino 4 Fluorobenzene
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for substituted aromatic compounds. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The reactivity of the aromatic ring is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com
The reactivity of 1-Chloro-2,5-diamino-4-fluorobenzene in SNAr reactions is governed by the complex interplay of the electronic and steric properties of its four substituents. The halogen (chloro and fluoro) and amino groups exert opposing electronic effects that influence the stability of the Meisenheimer intermediate and, consequently, the reaction rate.
Electronic Effects:
Halogen Substituents (Cl, F): Halogens are deactivating in electrophilic aromatic substitution but are activating for nucleophilic aromatic substitution. They exhibit a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The potent -I effect helps to stabilize the negative charge that develops on the aromatic ring during the formation of the Meisenheimer complex, thereby accelerating the reaction. youtube.com In SNAr reactions, the typical order of leaving group ability is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the subsequent C-X bond cleavage. masterorganicchemistry.comnih.gov
Amino Substituents (NH2): Amino groups are powerful electron-donating groups primarily through resonance (+R), with a minor inductive (-I) effect. mdpi.com This strong electron-donating character increases the electron density of the aromatic ring, which destabilizes the negatively charged Meisenheimer intermediate. As a result, amino groups are strongly deactivating for SNAr reactions.
Steric Effects: The substituents on the ring can also exert steric hindrance. The amino groups at positions 2 and 5 can sterically hinder the approach of a nucleophile, particularly if the nucleophile is bulky. Furthermore, the ortho-nitro group in model compounds like 2,4-dinitrophenyl halides is known to twist out of the plane of the ring, which can influence substrate stability and reactivity, though these steric effects are often considered secondary to the powerful electronic effects. nih.gov
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on SNAr Reactivity |
|---|---|---|---|---|
| Chloro (-Cl) | 1 | Strongly Withdrawing | Weakly Donating | Activating |
| Amino (-NH2) | 2 | Weakly Withdrawing | Strongly Donating | Deactivating |
| Fluoro (-F) | 4 | Strongly Withdrawing | Weakly Donating | Activating |
| Amino (-NH2) | 5 | Weakly Withdrawing | Strongly Donating | Deactivating |
The study of reaction kinetics in heterogeneous and confined media, such as reverse micelles, provides valuable insights into reaction mechanisms by mimicking enzymatic cavities or cellular environments. These micro-heterogeneous systems can significantly alter reaction rates and pathways compared to bulk solution. However, a review of the available scientific literature indicates that specific kinetic and mechanistic studies for the SNAr reactions of this compound within reverse micelles or similar confined media have not been extensively reported. General studies on SNAr reactions show that aprotic solvents can retard the leaving group's departure due to a lack of hydrogen bonding, which can alter the rate-determining step of the reaction. nih.gov
Electrophilic Aromatic Substitution (EAS) Reactivity and Regiochemistry
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reaction is facilitated by electron-donating groups (activators) and hindered by electron-withdrawing groups (deactivators). These substituents also direct the incoming electrophile to specific positions on the ring (ortho, meta, or para). libretexts.org
The regiochemistry of EAS reactions such as nitration, halogenation, and sulfonation on this compound is determined by the cumulative directing effects of the four substituents.
Amino Groups (-NH2): The amino group is one of the most powerful activating groups and is a strong ortho, para-director. Its activating nature stems from its ability to donate its lone pair of electrons into the benzene (B151609) ring via resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex).
In this compound, the directing effects of the two powerful amino groups at positions 2 and 5 will dominate over the weaker directing effects of the halogens. The available positions for substitution are C-3 and C-6.
Attack at C-3: This position is ortho to the C-2 amino group and ortho to the C-4 fluoro group. It is meta to the C-5 amino group and the C-1 chloro group.
Attack at C-6: This position is ortho to the C-5 amino group and ortho to the C-1 chloro group. It is meta to the C-2 amino group and the C-4 fluoro group.
The strong ortho-directing influence of both amino groups means that substitution is highly favored at both positions 3 and 6. The final product distribution would be influenced by a subtle balance of steric hindrance and the electronic contributions of the halogen atoms. Given the powerful activating nature of the amino groups, reactions like nitration or halogenation would be expected to proceed rapidly.
| Substituent | Effect on EAS Reactivity | Directing Influence | Positions Directed To |
|---|---|---|---|
| -Cl (at C-1) | Deactivating | ortho, para | 6 (ortho) |
| -NH2 (at C-2) | Strongly Activating | ortho, para | 3 (ortho) |
| -F (at C-4) | Deactivating | ortho, para | 3, 5 (ortho) |
| -NH2 (at C-5) | Strongly Activating | ortho, para | 4, 6 (ortho) |
Oxidative and Reductive Transformations of Diamine Functionalities
The diamine functionalities of aromatic compounds are susceptible to various oxidative and reductive transformations, leading to a diverse range of products, including complex heterocyclic systems.
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine (B50134) ring. researchgate.net The most common and effective method for synthesizing the quinoxaline (B1680401) core involves the condensation reaction between an aryl 1,2-diamine (an ortho-phenylenediamine) and a 1,2-dicarbonyl compound (e.g., a glyoxal (B1671930) or an α-diketone). researchgate.netnih.gov
It is crucial to note that this compound is a 1,4-diamine (para-diamine), not a 1,2-diamine (ortho-diamine). Therefore, it cannot directly undergo the classical cyclocondensation reaction to form a quinoxaline ring.
However, a constitutional isomer, 4-Chloro-5-fluoro-1,2-diaminobenzene , serves as a direct precursor for the synthesis of 6-chloro-7-fluoro quinoxaline derivatives. nih.gov The synthesis of this key intermediate begins with 3-chloro-4-fluoro benzamine. The amino group is first protected via acetylation, followed by nitration to introduce a nitro group ortho to the protected amine. Subsequent deprotection and reduction of the nitro group yield the required 1,2-diamino system. This ortho-diamine is then reacted with various 1,2-diketones to generate the final quinoxaline derivatives. nih.gov This synthetic route highlights the necessity of the ortho-disposition of the amino groups for quinoxaline formation.
Reduction to Alternative Amine Derivatives
In a broader context, the reduction of halogenated aromatic compounds can be achieved under various catalytic conditions, often employing hydrogen gas with a metal catalyst such as palladium or platinum. Such reactions, known as hydrodehalogenation, would lead to the formation of 4-fluoro-1,3-phenylenediamine or 2-chloro-1,4-phenylenediamine, respectively. The selective removal of one halogen over the other would depend on the specific catalyst and reaction conditions employed. It is important to note that these are generalized pathways for related compounds, and specific experimental data for this compound is required for confirmation.
| Potential Reduction Product | Reaction Type | Potential Reagents |
| 4-Fluoro-1,3-phenylenediamine | Hydrodechlorination | H₂, Pd/C |
| 2-Chloro-1,4-phenylenediamine | Hydrodefluorination | Specific catalytic systems |
Cyclocondensation Reactions and Heterocyclic Ring Annulations
The presence of two adjacent amino groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a new ring fused to the benzene ring.
Mannich-Type Condensations for Benzoxazine (B1645224) Synthesis
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. In the context of this compound, the amino groups can react with formaldehyde (B43269) and a phenolic compound to potentially form benzoxazine structures. The general mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile for the nucleophilic phenol (B47542). Subsequent cyclization would lead to the formation of a benzoxazine ring.
Formation of Schiff Base Ligands and Other Condensed Heterocycles
The reaction of the diamino compound with aldehydes or ketones leads to the formation of Schiff bases, which are compounds containing a C=N double bond. Given the two amino groups in this compound, reaction with two equivalents of an aldehyde or a dialdehyde (B1249045) can lead to the formation of bis-Schiff bases. These Schiff bases are important intermediates and can themselves be valuable ligands for coordination chemistry.
Furthermore, these in-situ generated or isolated Schiff bases can undergo subsequent cyclization reactions to form a variety of condensed heterocyclic systems. For instance, reaction with α-dicarbonyl compounds can lead to the formation of quinoxaline derivatives. Similarly, reactions with other bifunctional reagents can yield a diverse array of heterocyclic structures, such as benzodiazepines or other related fused systems. The specific nature of the resulting heterocycle is dictated by the structure of the condensing partner.
Complexation Chemistry and Coordination Behavior as a Ligand
The two lone pairs of electrons on the nitrogen atoms of the amino groups in this compound allow it to act as a ligand, donating these electrons to a metal center to form coordination complexes. The presence of two donor atoms makes it a potential bidentate ligand.
Interaction with Transition Metal Centers (e.g., Ni(II) and Re(V) Complexes)
Substituted o-phenylenediamines are known to form stable complexes with a variety of transition metals. For example, nickel(II) complexes with o-phenylenediamine (B120857) and its derivatives have been studied, often exhibiting octahedral or square planar geometries depending on the other ligands present in the coordination sphere. The electronic properties of the substituents on the phenylenediamine ring can influence the ligand field strength and the magnetic properties of the resulting Ni(II) complexes.
Rhenium, in its +5 oxidation state, often forms oxo- or nitrido-complexes. The coordination chemistry of Re(V) with diamine ligands can lead to the formation of stable complexes with interesting photophysical and catalytic properties. While specific studies on the complexation of this compound with Ni(II) and Re(V) are not extensively documented, the general principles of coordination chemistry suggest that stable complexes could be formed. The chloro and fluoro substituents would modulate the electronic properties of the ligand and, consequently, the spectroscopic and electrochemical characteristics of the metal complexes.
Assessment of Polydentate Ligand Properties and Coordination Geometries
The coordination geometry around the metal center can vary significantly. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. The preferred geometry is determined by factors such as the coordination number of the metal, its d-electron configuration, and the nature of all ligands involved. For instance, a complex of the type [M(this compound)₂]ⁿ⁺ could potentially adopt a square planar or tetrahedral geometry if the metal has a coordination number of four. In an octahedral complex, the diamine ligand would occupy two adjacent (cis) coordination sites.
| Metal Ion | Potential Coordination Geometry | Potential Complex Stoichiometry |
| Ni(II) | Square Planar, Octahedral | [Ni(L)₂]²⁺, [Ni(L)₃]²⁺ |
| Re(V) | Distorted Octahedral | [ReO(L)₂Cl] |
Note: L represents the this compound ligand.
Advanced Spectroscopic and Structural Characterization of 1 Chloro 2,5 Diamino 4 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 1-Chloro-2,5-diamino-4-fluorobenzene, offering specific information about the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei within the molecule.
Proton (¹H), Carbon (¹³C), Fluorine (¹⁹F) NMR for Definitive Structural Elucidation
The unique substitution pattern of this compound results in a distinct NMR fingerprint.
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the C3 and C6 positions. Due to the electron-donating nature of the two amino groups, these signals are anticipated to appear upfield relative to benzene (B151609) (7.36 ppm). wisc.edu The proton at C3 would likely appear as a doublet of doublets, split by the adjacent C6 proton (ortho coupling, ³JHH) and the fluorine atom (meta coupling, ⁴JHF). Similarly, the C6 proton signal would be split by the C3 proton (ortho coupling, ³JHH) and the fluorine atom (ortho coupling, ³JHF). The two amine (-NH₂) groups would typically appear as a single, broad singlet due to rapid proton exchange and quadrupolar broadening from the nitrogen atom. Its chemical shift can vary depending on solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals for the six aromatic carbon atoms, confirming the asymmetry of the substitution pattern. The chemical shifts can be estimated by considering the additive effects of the chloro, fluoro, and two amino substituents on the benzene ring. The carbons directly bonded to the electronegative F and Cl atoms (C4 and C1) are expected to be significantly influenced, as are the carbons bonded to the nitrogen atoms (C2 and C5). nih.govresearchgate.net The electron-donating amino groups generally cause an upfield shift (shielding) for the ortho and para carbons. mdpi.com
¹⁹F NMR: The ¹⁹F NMR spectrum provides a highly sensitive probe for the fluorine environment. A single resonance is expected for the fluorine atom at the C4 position. nih.gov Its chemical shift will be characteristic of a fluorine atom on an electron-rich aromatic ring. alfa-chemistry.com This signal would be split into a multiplet due to couplings with the neighboring protons at C3 (ortho coupling, ³JHF) and C5 (via the amino group) and the more distant proton at C6 (para coupling, ⁵JHF), which is often small or negligible. sfu.ca
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |
|---|---|---|---|---|
| ¹H | H3 | 6.5 - 7.0 | dd | ³J(H3-H6), ⁴J(H3-F4) |
| ¹H | H6 | 6.5 - 7.0 | dd | ³J(H3-H6), ³J(H6-F4) |
| ¹H | NH₂ (C2, C5) | 3.5 - 5.0 (solvent dependent) | br s | None (exchange broadened) |
| ¹³C | C1-Cl | 115 - 125 | d | J(C1-F) |
| ¹³C | C2-NH₂ | 135 - 145 | d | J(C2-F) |
| ¹³C | C3-H | 110 - 120 | d | J(C3-F) |
| ¹³C | C4-F | 145 - 155 | d | ¹J(C4-F) |
| ¹³C | C5-NH₂ | 130 - 140 | d | J(C5-F) |
| ¹³C | C6-H | 110 - 120 | d | J(C6-F) |
| ¹⁹F | F4 | -120 to -140 (vs. CFCl₃) | m | ³J(F4-H3), ³J(F4-H(N)5), ⁵J(F4-H6) |
Predicted values are based on typical ranges for substituted anilines and fluorobenzenes. Actual values may vary.
Nitrogen (¹⁴N, ¹⁵N) NMR for Amine Group Characterization
Directly probing the nitrogen atoms of the two amine groups provides valuable electronic information.
¹⁴N NMR: As a quadrupolar nucleus, ¹⁴N typically yields very broad signals, making it less useful for high-resolution structural analysis.
¹⁵N NMR: The spin-½ ¹⁵N nucleus, while having low natural abundance, provides sharp signals and a wide chemical shift range, making it ideal for characterizing the distinct electronic environments of the two nitrogen atoms. The chemical shifts of ¹⁵N in substituted anilines are highly sensitive to the electronic effects of other ring substituents. nih.govoup.comacs.org The nitrogen of the C2-NH₂ group is ortho to a chloro substituent, while the C5-NH₂ nitrogen is ortho to a fluoro substituent. Due to the different electronegativity and electronic effects of chlorine and fluorine, the two ¹⁵N signals are expected to have distinct chemical shifts. researchgate.net These shifts can provide quantitative data on the electron density at each nitrogen atom. acs.org
Analysis of Paramagnetic Contact Shifts and Electron Spin Distribution in Metal Complexes
When this compound acts as a ligand to a paramagnetic metal ion, the resulting NMR spectrum is dramatically altered by hyperfine interactions. wikipedia.orgdu.ac.in The observed shifts, known as hyperfine shifts, are the sum of contact shifts and pseudocontact (or dipolar) shifts. rsc.org
Fermi-Contact Shift: This through-bond effect arises from the delocalization of unpaired electron spin density from the metal center onto the ligand's nuclei. wikipedia.orgrsc.org The magnitude and sign of the contact shift at a given nucleus (e.g., ¹H or ¹³C) are directly proportional to the amount of spin density at that nucleus. By analyzing the contact shifts across the aromatic ring, it is possible to map the distribution of the unpaired electron within the ligand's molecular orbitals. researchgate.net This provides profound insight into the nature of the metal-ligand bond and the pathways of electronic communication within the molecule. acs.org
Pseudocontact Shift: This through-space effect results from the magnetic anisotropy of the paramagnetic center and is dependent on the distance and angle of the nucleus relative to the metal ion. wikipedia.orgnih.gov While also providing structural information, it is the contact shift that directly reports on electron spin distribution.
Elucidation of Coupling Constants and Conformational Dynamics
Spin-spin coupling constants (J-couplings) provide definitive evidence of through-bond connectivity and offer critical insights into the molecule's geometry and conformational preferences. nih.gov
¹H-¹⁹F and ¹³C-¹⁹F Couplings: The couplings between the fluorine atom and the ring protons and carbons are particularly informative. The magnitudes of these couplings depend on the number of intervening bonds (e.g., ²JCF, ³JCF, ³JHF, ⁴JHF). rsc.orguoa.gr For instance, the three-bond ortho coupling (³JHF) between F4 and H3 is typically larger than the four-bond meta coupling (⁴JHF) between F4 and H(N)5. wikipedia.org
Conformational Dynamics: The rotational freedom around the C-N bonds of the amine groups can be investigated using NMR. Factors like intramolecular hydrogen bonding (e.g., between an N-H proton and the adjacent fluorine or chlorine atom) can restrict this rotation, leading to a preferred conformation. colostate.edu Such interactions can be detected through changes in proton chemical shifts or the observation of distinct N-H proton signals at low temperatures. The magnitudes of vicinal coupling constants are also dependent on dihedral angles, which can help define the molecule's average conformation in solution. auremn.org.br
Table 2: Expected NMR Spin-Spin Coupling Constant Ranges (Hz)
| Coupling Type | Nuclei Involved | Expected Range (Hz) |
|---|---|---|
| ³J (ortho) | H3-H6 | 7.0 - 10.0 |
| ³J (ortho) | H6-F4 | 8.0 - 12.0 |
| ⁴J (meta) | H3-F4 | 4.0 - 8.0 |
| ¹J | C4-F4 | 230 - 260 |
| ²J (ortho) | C3-F4, C5-F4 | 15 - 25 |
| ³J (meta) | C2-F4, C6-F4 | 3 - 10 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman
Assignment of Fundamental Vibrational Modes and Characteristic Functional Group Frequencies
The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific molecular motions. materialsciencejournal.org Studies on similar molecules like chloroanilines and fluoroaniline provide a strong basis for these assignments. researchgate.net
N-H Vibrations: The two primary amine groups give rise to characteristic N-H stretching vibrations. Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. wpmucdn.comresearchgate.net An N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹. researchgate.net
Aromatic Ring Vibrations: The aromatic ring exhibits C-H stretching vibrations, usually appearing just above 3000 cm⁻¹. C=C stretching vibrations within the ring produce a set of characteristic bands in the 1450-1620 cm⁻¹ region. mdpi.com
C-X Vibrations: The stretches involving the substituents are key identifiers. The C-N stretching vibration for aromatic amines is typically found in the 1250-1350 cm⁻¹ range. materialsciencejournal.org The C-F and C-Cl stretching frequencies are highly dependent on the mass of the halogen and are found at lower wavenumbers. The strong C-F stretch is expected in the 1200-1300 cm⁻¹ region, while the C-Cl stretch appears in the 600-800 cm⁻¹ range. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, complementing the information from IR spectra. scirp.org The aromatic ring breathing modes are often strong in the Raman spectrum. axborotnoma.uz
Table 3: Predicted Fundamental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Asymmetric N-H Stretch | -NH₂ | 3400 - 3500 | Medium / Medium |
| Symmetric N-H Stretch | -NH₂ | 3300 - 3400 | Medium / Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium / Strong |
| N-H Bend (Scissoring) | -NH₂ | 1600 - 1650 | Strong / Medium |
| Aromatic C=C Stretch | Ar Ring | 1450 - 1620 | Strong / Strong |
| C-N Stretch | Ar-N | 1250 - 1350 | Strong / Medium |
| C-F Stretch | Ar-F | 1200 - 1300 | Very Strong / Weak |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong / Strong |
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-crystal X-ray diffraction (SCXRD) on a suitable crystal of this compound would provide unambiguous data on its molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Key expected findings would include the near-planarity of the benzene ring and the precise orientations of the amino, chloro, and fluoro substituents relative to the ring.
Furthermore, SCXRD is crucial for determining the correct tautomeric form. For this molecule, the amine (-NH₂) tautomer is expected to be overwhelmingly more stable than any potential imine (=NH) tautomer. The analysis of the electron density map from SCXRD data would allow for the definitive location of hydrogen atoms on the nitrogen atoms, confirming the diamino structure.
Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze a polycrystalline sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. This analysis is essential for confirming the phase purity of a bulk sample of this compound.
Additionally, PXRD is the primary tool for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can arise from varied crystallization conditions and would exhibit distinct PXRD patterns. Identifying and characterizing potential polymorphs is critical as they can have different physical properties.
The crystal structure determined by SCXRD reveals the intricate network of intermolecular interactions that govern the crystal packing. Given the functional groups in this compound, a rich variety of non-covalent interactions is anticipated:
Hydrogen Bonding: The two amino groups are potent hydrogen bond donors, while the nitrogen and fluorine atoms are effective acceptors. Strong, directional N-H···N and N-H···F hydrogen bonds are expected to be the dominant interactions, linking molecules into chains, sheets, or more complex three-dimensional networks.
Halogen Bonding: The chlorine atom can participate in halogen bonding. This interaction involves the region of positive electrostatic potential (the σ-hole) on the chlorine atom opposite the C-Cl covalent bond interacting with a nucleophilic atom (such as nitrogen or fluorine) on an adjacent molecule. The geometry of this interaction is typically linear (C-Cl···Nu angle ≈ 180°).
The specific arrangement of the chloro, fluoro, and two amino substituents on the benzene ring profoundly influences the crystal packing and molecular conformation. The strong, directional nature of the N-H···N and N-H···F hydrogen bonds provided by the amino groups is expected to be the primary structure-directing force. The molecular conformation itself will likely be near-planar to maximize aromaticity, with minor puckering or substituent tilting possible to accommodate steric and electronic effects.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula: C₆H₆ClFN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The theoretical exact mass is 160.0204 Da.
Electron ionization (EI) mass spectrometry would be employed to study the molecule's fragmentation pattern, which provides valuable structural information. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺˙) due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1, leading to two peaks at m/z 160 (M⁺˙) and m/z 162 ([M+2]⁺˙) with a corresponding intensity ratio.
The fragmentation would likely proceed through pathways common for halogenated anilines, including the loss of small neutral molecules or radicals.
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z (for ³⁵Cl) | Proposed Ion Formula | Proposed Loss from Parent Ion |
|---|---|---|
| 162 | [C₆H₆³⁷ClFN₂]⁺˙ | [M+2]⁺˙ Isotope Peak |
| 160 | [C₆H₆³⁵ClFN₂]⁺˙ | Molecular Ion (M⁺˙) |
| 144 | [C₆H₅ClFN]⁺˙ | Loss of •NH₂ |
| 125 | [C₆H₅FN₂]⁺˙ | Loss of •Cl |
| 99 | [C₅H₄FN]⁺˙ | Loss of •Cl and HCN |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₆H₆ClFN₂), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁴N). This precise mass measurement would allow for the unambiguous confirmation of its elemental composition, a critical step in its identification and characterization.
Table 1: Theoretical Isotopic Masses for HRMS of this compound
| Isotope | Atomic Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ³⁵Cl | 34.968853 |
| ¹⁹F | 18.998403 |
| ¹⁴N | 14.003074 |
| **Theoretical Exact Mass (C₆H₆³⁵ClFN₂) ** | 160.0207 |
Note: This table is interactive and allows for sorting.
Hyphenated Techniques: GC-MS and LC-MS
Hyphenated techniques that couple chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful methods for separating and identifying components within a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. In a typical GC-MS analysis of a substituted benzene derivative, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation. For this compound, the retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum would be characteristic identifiers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique used for a wide range of compounds, including those that are non-volatile or thermally labile. In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed. A study on the related compound 1-Chloro-2,4-dinitrobenzene (B32670) utilized LC-APCI(-)-MS for its quantification. nih.govresearchgate.net This suggests that LC-MS with an appropriate ionization method would be a suitable technique for the analysis of this compound.
Table 2: Comparison of GC-MS and LC-MS for the Analysis of Aromatic Amines
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Ionization | Typically Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Information | Retention time and characteristic fragmentation pattern. | Retention time and molecular ion information, with controllable fragmentation. |
Note: This table is interactive and allows for sorting.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.
For aromatic compounds like this compound, the absorption bands in the UV-Vis spectrum are typically due to π → π* and n → π* transitions. The presence of amino (-NH₂) and halogen (-Cl, -F) substituents on the benzene ring will influence the energy of these transitions and thus the position of the absorption maxima. The amino groups, being strong auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. Theoretical studies on the related molecule 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid have shown electronic transitions in the UV region. researchgate.net
Table 3: Expected Electronic Transitions for Substituted Benzenes
| Transition Type | Description | Expected Wavelength Region |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Typically in the UV region for aromatic compounds. |
| n → π | Excitation of a non-bonding electron (e.g., from the nitrogen in the amino group) to a π antibonding orbital. | Often at longer wavelengths than π → π* transitions, may extend into the visible region. |
Note: This table is interactive and allows for sorting.
Computational Chemistry and Theoretical Investigations of 1 Chloro 2,5 Diamino 4 Fluorobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure of many-body systems, such as molecules. It is widely employed to predict various molecular properties of halogenated anilines and related compounds.
The initial step in the computational analysis of 1-Chloro-2,5-diamino-4-fluorobenzene involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted anilines, a key conformational feature is the pyramidalization of the amino group. DFT studies on a range of halosubstituted anilines have consistently predicted a near-planar pyramidal form for the amino group. researchgate.net The degree of this planarity is influenced by the number and position of halogen substituents. researchgate.net A higher number of halogen atoms tends to promote a more pronounced planar character of the amino group. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-N Bond Length | ~1.40 Å |
| C-C Bond Length (aromatic) | ~1.39 - 1.41 Å |
| C-H Bond Length | ~1.08 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.35 Å |
| H-N-H Bond Angle | ~112° |
| C-N-H Bond Angle | ~120° |
| Dihedral Angle (H-N-C-C) | ~10-20° |
Note: These are estimated values based on typical DFT calculations for similar halogenated aniline (B41778) compounds.
DFT calculations are instrumental in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov
For this compound, characteristic vibrational modes would include N-H stretching and bending frequencies from the amino groups, C-N stretching, C-Cl stretching, C-F stretching, and various aromatic C-C and C-H vibrations. The positions of these vibrational bands are sensitive to the electronic environment, making the predicted spectrum a unique fingerprint of the molecule's structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For fluorinated aromatic compounds, the presence of fluorine atoms can lower the HOMO energy and raise the LUMO energy, resulting in an increased HOMO-LUMO gap and consequently, reduced reactivity towards electron-rich species. numberanalytics.com The amino groups, being electron-donating, would have an opposing effect, likely raising the HOMO energy. The interplay of these substituent effects determines the ultimate electronic properties and reactivity of this compound.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ2 / (2η) where μ is the chemical potential (μ = -χ).
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Predicted Value |
| EHOMO | -5.5 to -6.5 eV |
| ELUMO | -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |
| Ionization Potential (I) | 5.5 to 6.5 eV |
| Electron Affinity (A) | 0.5 to 1.5 eV |
| Electronegativity (χ) | 3.0 to 4.0 eV |
| Chemical Hardness (η) | 2.0 to 2.5 eV |
Note: These values are estimations based on general trends for substituted anilines and may vary with the level of theory and basis set used.
DFT calculations provide a detailed picture of the electron distribution within a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. This information reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atoms of the amino groups are expected to be nucleophilic centers, while the carbon atoms attached to the electronegative halogen atoms will be more electrophilic.
The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the charge distribution. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. Such maps are useful for predicting how the molecule will interact with other charged or polar species.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as solvent molecules. nih.gov
For this compound, MD simulations could be employed to understand how the molecule behaves in different solvents. The explicit inclusion of solvent molecules in the simulation allows for the study of solvation shells and the influence of the solvent on the molecule's conformation and intermolecular interactions. Such simulations are particularly important for understanding reaction mechanisms and kinetics in solution.
Theoretical Studies on Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding
The presence of amino groups and halogen atoms in this compound makes it capable of participating in both hydrogen bonding and halogen bonding. The N-H groups can act as hydrogen bond donors, while the nitrogen, fluorine, and chlorine atoms can act as hydrogen bond acceptors.
Theoretical studies have shown that fluorine substitution can influence the strength and nature of hydrogen bonds. researchgate.net In some cases, intramolecular N-H···F hydrogen bonds can form, affecting the conformation of the molecule. ucla.edu The interplay between strong N-H···N hydrogen bonds and weaker interactions like C-H···F is a subject of interest in the crystal engineering of such compounds. ijsr.netresearchgate.net
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic center (the σ-hole) and interacts with a nucleophile. The strength of halogen bonds generally increases in the order Cl < Br < I. researchgate.net While chlorine can participate in halogen bonding, it is generally weaker than that of heavier halogens. Theoretical calculations can be used to characterize the geometry and energy of these interactions, providing insight into the supramolecular chemistry of this compound.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. For a compound like this compound, QSAR models could be developed to predict properties such as its mutagenicity, carcinogenicity, or reactivity in specific chemical transformations.
QSAR Model Development: Developing a QSAR model for a class of compounds including this compound would involve several steps. First, a dataset of structurally related aromatic amines with known experimental activity or property values would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.
Steric Descriptors: Parameters that describe the size and shape of the molecule.
Hydrophobicity Descriptors: Typically represented by the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting how a molecule might behave in biological systems.
Finally, a mathematical equation is generated using statistical methods like multiple linear regression to create a model that correlates the descriptors with the observed activity.
Predictive Applications: A validated QSAR model could then be used to predict the properties of this compound, even without experimental data for this specific molecule. For example, QSAR models for aromatic amines have been successfully developed to discriminate between mutagens and non-mutagens, as well as to predict carcinogenic potency. These models often highlight the importance of electronic and hydrophobicity parameters in determining the toxicological profiles of these compounds.
The following table outlines the types of molecular descriptors that would be calculated and used in a QSAR study of halogenated aromatic amines.
| Descriptor Class | Specific Descriptor Example | Relevance to Activity/Property Prediction |
| Electronic | Energy of HOMO (Highest Occupied Molecular Orbital) | Relates to the susceptibility to oxidation and electrophilic attack. |
| Electronic | Energy of LUMO (Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept electrons and susceptibility to reduction. |
| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Influences absorption, distribution, and interaction with biological membranes. |
| Steric | Molar Volume | Describes the size of the molecule, which can affect binding to active sites. |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |
Research Applications of 1 Chloro 2,5 Diamino 4 Fluorobenzene in Advanced Materials and Organic Synthesis
Role as a Building Block in the Synthesis of Complex Organic Molecules
The presence of two primary amine groups, along with halogen substituents, makes 1-Chloro-2,5-diamino-4-fluorobenzene a valuable precursor for a variety of complex organic molecules. The amino groups can readily participate in condensation and cyclization reactions, while the halogen atoms offer sites for further functionalization.
Precursors for Diverse Heterocyclic Compounds (e.g., Benzimidazoles, Benzoxazines)
The ortho-phenylenediamine moiety inherent in this compound is a classic structural motif for the synthesis of benzimidazoles. The general synthesis involves the condensation of an ortho-diamine with a carboxylic acid or its derivative, often under acidic conditions, to form the imidazole (B134444) ring fused to the benzene (B151609) ring. The resulting fluorinated and chlorinated benzimidazole (B57391) derivatives are of academic and industrial interest due to their wide range of biological activities and applications in materials science. While specific examples detailing the use of this compound in benzimidazole synthesis are not prevalent in publicly accessible research, the fundamental reactivity of the diamine functionality strongly suggests its suitability for this transformation.
Similarly, the diamino functionality allows for its potential use as a precursor in the synthesis of benzoxazines. Benzoxazine (B1645224) monomers are typically formed through the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). While the synthesis of fluorinated benzoxazines is an active area of research, the direct use of this compound would require a bifunctional phenol to create a polymer. The presence of fluorine in such monomers is known to impart desirable properties to the resulting polybenzoxazines, such as low dielectric constants and high thermal stability.
Synthesis of Fine Chemicals and Specialty Intermediates in Academic Contexts
In academic research, halogenated aromatic compounds are frequently employed as intermediates for the synthesis of more complex molecules. The chlorine and fluorine atoms on the this compound ring can be subjected to various nucleophilic and organometallic substitution reactions, allowing for the introduction of a wide array of functional groups. This makes it a potentially valuable starting material for the synthesis of novel fine chemicals and specialty intermediates. For instance, the selective substitution of the chlorine atom could be achieved under specific reaction conditions, leaving the fluorine atom and the amino groups intact for subsequent transformations. This differential reactivity is a key strategy in multi-step organic synthesis.
Development of Functional Materials
The unique combination of functional groups in this compound makes it an attractive candidate for the development of advanced functional materials with tailored properties.
Incorporation into Fluorinated Polyimides and other High-Performance Polymers
Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable dielectric properties. kpi.uanih.gov These properties make them suitable for applications in the aerospace and electronics industries. researchgate.net The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride.
The diamine functionality of this compound makes it a potential monomer for the synthesis of fluorinated polyimides. The incorporation of fluorine atoms into the polymer backbone is known to decrease the dielectric constant, reduce moisture absorption, and improve optical transparency. nih.gov The presence of both fluorine and chlorine could further modify the polymer's properties, potentially enhancing its flame retardancy and solubility. Research on various fluorinated diamines has demonstrated their successful polymerization to yield high-performance polyimides with impressive thermal and mechanical properties. kpi.uarsc.org
Table 1: Potential Impact of Incorporating this compound into Polyimides
| Property | Expected Influence | Rationale |
|---|---|---|
| Thermal Stability | High | Aromatic backbone of the resulting polyimide. |
| Dielectric Constant | Low | Presence of fluorine atoms reduces polarizability. nih.gov |
| Moisture Absorption | Reduced | Hydrophobic nature of fluorine. |
| Flame Retardancy | Enhanced | Synergistic effect of chlorine and fluorine atoms. |
| Solubility | Potentially Improved | Halogen atoms can disrupt chain packing. |
Applications in Organic Electroluminescent Materials (OLEDs) Research
While there is no direct research found on the application of this compound in OLEDs, its structure suggests potential utility. The diamino groups could be used to synthesize larger conjugated molecules that form the emissive or charge-transporting layers of an OLED. The presence of fluorine could help in tuning the electronic properties and improving the performance of the resulting material. rsc.org
Use as Hardeners in Advanced Resin Systems for Enhanced Thermal Conductivity
Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites due to their excellent mechanical properties and chemical resistance. These resins require a hardener or curing agent to undergo polymerization. Aromatic diamines are a common class of hardeners for epoxy resins, often imparting high thermal stability to the cured material. mdpi.com
This compound, with its two primary amine groups, can act as a curing agent for epoxy resins. The reaction of the amine groups with the epoxide groups of the resin would lead to a cross-linked polymer network. The aromatic nature of the hardener is expected to contribute to a high glass transition temperature and good thermal stability of the cured resin.
Table 2: Potential Properties of Epoxy Resins Cured with this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Glass Transition Temperature (Tg) | High | Rigid aromatic structure of the hardener. mdpi.com |
| Thermal Stability | Good | Aromatic cross-linked network. |
| Mechanical Strength | High | High cross-linking density. |
Catalysis and Ligand Design
Ligands for Transition Metal Catalysis (e.g., in peptide synthesis)
There is no specific information in the surveyed literature indicating that this compound has been utilized as a ligand for transition metal catalysis, including for applications in peptide synthesis. While aromatic diamines can serve as precursors to N-heterocyclic carbenes (NHCs) or other ligand types, the synthesis and catalytic activity of such ligands derived from this particular compound have not been reported.
Precursors for Organocatalysts and Other Catalytic Species
No research was found that describes the use of this compound as a precursor for the synthesis of organocatalysts or other catalytic species. The inherent functionalities of the molecule, including its amino groups, suggest potential for derivatization into various catalytically active structures, but such developments are not documented in the available literature.
Exploration in Emerging Areas of Materials Science (e.g., supramolecular chemistry, magnetic materials, electronic materials)
Specific studies on the application of this compound in emerging areas of materials science are not present in the current body of scientific literature. The unique substitution pattern of this molecule, featuring amino, chloro, and fluoro groups, could theoretically impart interesting electronic and intermolecular interaction properties relevant to materials science. However, exploration of these properties in the context of supramolecular chemistry, magnetic materials, or electronic materials has not been documented.
Future Research Directions and Unexplored Avenues for 1 Chloro 2,5 Diamino 4 Fluorobenzene
Development of Novel and Highly Sustainable Green Synthetic Strategies
The synthesis of functionalized aromatic amines is often reliant on multi-step processes that may involve harsh reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic methodologies for 1-Chloro-2,5-diamino-4-fluorobenzene.
Key areas for exploration include:
Catalyst-Free and Solvent-Free Reactions: Mechanochemical approaches, which use mechanical force to induce chemical reactions, offer a promising alternative to traditional solvent-based syntheses. mdpi.com Grinding solid reactants together can lead to the formation of products with high efficiency, minimizing or eliminating the need for solvents. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in amination reactions of fluorobenzenes, often without the need for a catalyst or strong base. researchgate.netresearchgate.net This technique presents a viable path to more energy-efficient syntheses.
Aqueous-Based Reactions: Leveraging the hydrophobic effect of water can facilitate tandem reactions, such as C-H amination, under mild, metal-free conditions. rsc.org Developing aqueous routes would drastically improve the environmental profile of the synthesis.
Benign Fluorinating Reagents: Traditional fluorination methods can be hazardous. Research into greener alternatives, such as reagents derived from sulfur hexafluoride (SF₆), could provide safer pathways to fluorinated amine precursors. nih.govacs.org
Catalytic Dehalogenation/Amination: Exploring catalytic systems, such as those based on manganese, for the elimination of chlorobenzene (B131634) could inspire new routes where halogen placement is a final, selective step. nih.gov Similarly, hydrodehalogenation using reagents like Al-Ni alloy in aqueous solutions could be explored for selective modifications. researchgate.net
| Strategy | Principle | Potential Advantage | Relevant Research Area |
|---|---|---|---|
| Mechanochemistry | Using mechanical energy to drive reactions | Solvent-free, reduced waste | Solid-state synthesis |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions | Faster reaction times, higher yields | Energy-efficient synthesis |
| Aqueous Synthesis | Utilizing water as a solvent | Eliminates toxic organic solvents, safer | "On-water" catalysis |
| Benign Reagents | Replacing hazardous chemicals with safer alternatives | Improved process safety | Green fluorine chemistry |
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ characterization techniques is crucial. Real-time monitoring can provide invaluable data on the formation of intermediates, reaction kinetics, and the influence of various parameters.
Future studies could employ:
In-situ Spectroscopy (FTIR, Raman, NMR): These techniques can track the concentration of reactants, products, and transient intermediates throughout a reaction. For instance, in-situ FTIR or Raman spectroscopy can monitor the disappearance of reactant peaks and the appearance of product peaks, providing real-time kinetic data. researchgate.netusp.br
Reaction Calorimetry: This method measures the heat flow of a reaction in real-time, which is directly proportional to the reaction rate. It is a powerful tool for determining kinetics and ensuring process safety.
Mass Spectrometry: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be used for high-throughput screening of reaction conditions, allowing for rapid optimization. nih.gov
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for its Derivatives
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and materials discovery. By training algorithms on large datasets of chemical reactions and molecular properties, these tools can predict reaction outcomes, suggest optimal synthetic routes, and forecast the properties of novel molecules.
For this compound and its derivatives, AI and ML could be applied to:
Predict Reaction Outcomes: ML models can be trained to predict the success or failure of a reaction, as well as its yield and selectivity, based on the reactants, reagents, and conditions.
Retrosynthesis Planning: AI tools can propose synthetic pathways to novel derivatives, breaking down complex molecules into simpler, commercially available starting materials.
Property Prediction: By inputting a molecular structure (e.g., as a SMILES string), ML models can predict a wide range of physical, chemical, and electronic properties. nih.gov This accelerates the screening of potential candidates for specific applications without the need for laborious synthesis and testing. research.googlenih.gov For instance, models can predict the fluorination strength of reagents or the magnetic susceptibility of organic compounds. nih.govrsc.org
Design and Synthesis of Novel Derivatives for Specific Research Applications in Emerging Technologies
The structural features of this compound make it an excellent building block for high-performance materials. The diamine functionality is ideal for polymerization reactions, while the halogenated aromatic core can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.
Promising areas for the application of its derivatives include:
High-Performance Polymers: Fluorine-containing diamines are used as monomers to synthesize polyimides and other polymers with high thermal stability, low dielectric constants, and high optical transparency. mdpi.com These materials are crucial for applications in flexible electronics, aerospace, and membrane-based gas separations. mdpi.compageplace.de The diamine groups of this compound could be reacted with dianhydrides to form novel polyimides.
Organic Electronics: The fluorinated aromatic core can be incorporated into organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The fluorine atoms can help to tune the electronic energy levels (HOMO/LUMO) and improve the stability of the devices.
Functional Dyes and Coatings: Derivatives could be synthesized for use as specialty dyes or as monomers for fluorinated coatings that provide hydro- and oleophobicity, chemical resistance, and improved barrier properties. nih.govlbl.gov
Pharmaceutical and Agrochemical Scaffolds: While outside the direct scope of materials science, the unique substitution pattern could serve as a valuable scaffold in medicinal chemistry for the development of new bioactive compounds. rsc.org
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-Chloro-2,5-diamino-4-fluorobenzene in laboratory settings?
- Methodological Answer : Implement a combination of engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE). Use vapor respirators, nitrile gloves, and full-body protective clothing to minimize inhalation and dermal exposure. Safety showers and eyewash stations must be accessible. Store in cool, dry conditions away from oxidizing agents, and dispose of waste via regulated chemical disposal services .
Q. How can researchers optimize the synthesis of this compound to achieve high yields?
- Methodological Answer : Prioritize stepwise functionalization:
- Step 1 : Fluorination of benzene via Balz-Schiemann reaction (using HNO₂ and HF).
- Step 2 : Chlorination at the 1-position using Cl₂/FeCl₃ under controlled temperature (40–60°C).
- Step 3 : Diamination at 2,5-positions via Buchwald-Hartwig coupling with NH₃ equivalents.
Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and purify via column chromatography (gradient elution). Yield improvements (>75%) are achievable by optimizing catalyst loading (e.g., Pd(OAc)₂, Xantphos) and reaction time .
Q. What analytical techniques are essential for characterizing purity and structure?
- Methodological Answer :
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm substitution pattern | Compare coupling constants (e.g., ³JHF for fluorinated positions). |
| HPLC-MS | Assess purity (>98%) | Use C18 column, 0.1% formic acid in H₂O/MeCN gradient. |
| FT-IR | Identify NH₂ stretches | Peaks at ~3300–3500 cm⁻¹ (N-H symmetric/asymmetric stretching). |
| Cross-validate with elemental analysis (C, H, N, Cl, F) to ensure stoichiometric consistency . |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites. Simulate transition states for Cl⁻ displacement by nucleophiles (e.g., OH⁻, NH₃) to predict regioselectivity. Validate with experimental kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Scenario : Unresolved NH₂ proton signals due to hydrogen bonding.
- Solution : Acquire variable-temperature NMR (VT-NMR) to reduce exchange broadening. At –40°C, NH₂ protons may resolve into distinct doublets.
- Scenario : Ambiguous mass fragmentation patterns.
- Solution : Use high-resolution MS (HRMS) with ESI+ to differentiate isotopic clusters (³⁵Cl vs. ³⁷Cl, ¹⁹F) and confirm molecular formula .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
| Condition | Protocol | Analysis |
|---|---|---|
| Acidic (pH 2) | Incubate at 37°C for 72h | Monitor degradation via HPLC (loss of parent compound >5% indicates instability). |
| Oxidative | Expose to 3% H₂O₂ | Track peroxide adducts using LC-MS. |
- Key Finding : The compound is stable at pH 6–8 but undergoes dechlorination in strongly alkaline media (pH >10) .
Q. What mechanistic insights explain the antimicrobial activity of derivatives of this compound?
- Methodological Answer : Derivatives (e.g., isocyanatoethane analogs) target DNA gyrase in Gram-positive bacteria. Use molecular docking (AutoDock Vina) to simulate binding to gyrase’s ATP-binding pocket (PDB: 1KZN). Validate with MIC assays against S. aureus (MIC ≤8 µg/mL) and E. coli (MIC >64 µg/mL). Correlate activity with substituent electronegativity (Hammett σ constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
